3-[2-(cyclohex-1-en-1-yl)ethyl]-7,8-dimethyl-1-phenyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one
Description
3-[2-(Cyclohex-1-en-1-yl)ethyl]-7,8-dimethyl-1-phenyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is a pyrimido-triazinone derivative characterized by a fused heterocyclic core (pyrimidine and triazine rings) and multiple substituents, including a cyclohexenylethyl side chain, phenyl group, and methyl substituents. Its molecular formula is inferred as C23H28N5O (monoisotopic mass ≈ 397.22 g/mol), with the cyclohexenyl group contributing to enhanced lipophilicity compared to simpler alkyl or aryl analogs .
Properties
Molecular Formula |
C22H28N4O |
|---|---|
Molecular Weight |
364.5 g/mol |
IUPAC Name |
3-[2-(cyclohexen-1-yl)ethyl]-7,8-dimethyl-1-phenyl-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one |
InChI |
InChI=1S/C22H28N4O/c1-17-18(2)23-22-25(20-11-7-4-8-12-20)15-24(16-26(22)21(17)27)14-13-19-9-5-3-6-10-19/h4,7-9,11-12H,3,5-6,10,13-16H2,1-2H3 |
InChI Key |
JXZBUOCKRCNHBP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C2N(CN(CN2C1=O)CCC3=CCCCC3)C4=CC=CC=C4)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(cyclohex-1-en-1-yl)ethyl]-7,8-dimethyl-1-phenyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one typically involves multiple steps. One common approach is to start with the preparation of the cyclohexenyl ethylamine intermediate, which is then reacted with other reagents to form the final compound. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
3-[2-(cyclohex-1-en-1-yl)ethyl]-7,8-dimethyl-1-phenyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
3-[2-(cyclohex-1-en-1-yl)ethyl]-7,8-dimethyl-1-phenyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism by which 3-[2-(cyclohex-1-en-1-yl)ethyl]-7,8-dimethyl-1-phenyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signaling pathways, and affecting cellular processes. The exact mechanism can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Key Observations :
- The target compound’s cyclohexenylethyl group increases steric bulk and lipophilicity (predicted logP > 3.5) compared to dimethylaminoethyl (logP ~2.8) or methoxyphenyl analogs .
- Thioxo-substituted analogs (e.g., 2-thioxo derivatives) exhibit antibacterial activity, suggesting that electronic modifications at C2 significantly impact bioactivity .
Pharmacological Potential (Inferred)
While direct data for the target compound are unavailable, insights can be drawn from analogs:
- Antibacterial activity : 4-Aryl-2-thioxo derivatives inhibit Staphylococcus aureus (MIC: 4 µg/mL) and Escherichia coli (MIC: 16 µg/mL) . The absence of a thioxo group in the target compound may reduce such activity.
- Enzyme inhibition: Pyrimido-triazinones with bulky substituents may target ATP-binding pockets in kinases or proteases, as seen in related triazine derivatives .
Structural Analysis and Crystallography
- SHELX/ORTEP applications : X-ray crystallography (e.g., using SHELXL or ORTEP-III ) would clarify the cyclohexenyl group’s conformation and its impact on the core heterocycle’s planarity.
- Comparative bond angles: Analogous compounds (e.g., 3-dimethylaminoethyl derivative ) show slight distortions in the triazine ring due to steric effects, a trend likely amplified in the target compound.
Biological Activity
3-[2-(cyclohex-1-en-1-yl)ethyl]-7,8-dimethyl-1-phenyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is a complex organic compound notable for its unique molecular structure and potential biological activities. This article explores the biological activity of this compound based on diverse research findings and case studies.
Molecular Structure
The compound features a tetrahydropyrimidine core fused with a triazine ring. Its molecular formula is C24H30N4O, with a molecular weight of approximately 420.5 g/mol. The structural complexity allows it to interact with various biological targets.
Research indicates that the compound interacts with specific enzymes or receptors, modulating biochemical pathways. This modulation can inhibit enzyme activity and block the synthesis of key biomolecules, potentially leading to therapeutic effects such as anti-inflammatory and analgesic properties.
Antiinflammatory and Analgesic Properties
Studies have shown that this compound exhibits significant anti-inflammatory activity. In vitro assays demonstrated its ability to reduce pro-inflammatory cytokines and inhibit pathways associated with inflammation. Furthermore, analgesic testing in animal models indicated a reduction in pain response comparable to standard analgesics.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies showed effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be within the range that suggests potential for development as an antimicrobial agent .
Case Study 1: Anti-inflammatory Effects
In a controlled study involving animal models of arthritis, administration of the compound significantly reduced joint swelling and pain compared to placebo groups. Histological analysis revealed decreased infiltration of inflammatory cells in treated groups.
Case Study 2: Antimicrobial Efficacy
A series of experiments tested the compound against common pathogens. Results indicated that at a concentration of 100 µg/mL, it inhibited bacterial growth effectively. The study highlighted its potential as a broad-spectrum antimicrobial agent .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds was conducted:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 7-Methyl-6H-pyrimido[1,2-a][1,3,5]triazin-6-one | Methyl substitution on the pyrimidine ring | Lacks cyclohexene moiety |
| 4-Aminoquinazoline | Contains a quinazoline core | Exhibits different biological activities |
| 4-(Cyclohexylmethyl)-pyrimidin-2(1H)-one | Pyrimidine structure with cyclohexyl substitution | Different functional group positioning |
This table highlights the distinctive combination of structural elements in our compound that may contribute to its unique biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
